Cas no 463944-91-4 (1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine)
1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine Chemical and Physical Properties
Names and Identifiers
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- 1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine
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- MDL: MFCD03852726
- Inchi: 1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15+/m0/s1
- InChI Key: SKOLRLSBMUGVOY-GBJTYRQASA-N
- SMILES: N12CCCC[C@]1([H])[C@]1([H])C[C@]([H])(C2)[C@]2([H])NCCCC2=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB416999-500 mg |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine |
463944-91-4 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB416999-1 g |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine |
463944-91-4 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB416999-5 g |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine |
463944-91-4 | 5g |
€907.00 | 2023-04-24 | ||
| Key Organics Ltd | LS-09785-1G |
(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene |
463944-91-4 | >95% | 1g |
£336.00 | 2025-02-08 | |
| Key Organics Ltd | LS-09785-5G |
(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene |
463944-91-4 | >95% | 5g |
£761.00 | 2025-02-08 | |
| abcr | AB416999-500mg |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine; . |
463944-91-4 | 500mg |
€269.00 | 2025-04-18 | ||
| abcr | AB416999-1g |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine; . |
463944-91-4 | 1g |
€317.00 | 2025-04-18 | ||
| abcr | AB416999-5g |
1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine; . |
463944-91-4 | 5g |
€877.00 | 2025-04-18 |
1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine Suppliers
1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine
Recent Advances in the Study of 1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-Methanodipyrido[1,2-a:3,2-e]Azocine (CAS: 463944-91-4)
The compound 1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine (CAS: 463944-91-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the compound's complex polycyclic structure, which presents both challenges and opportunities for synthetic chemists. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 463944-91-4, achieving a 42% overall yield through a novel cascade cyclization strategy. This advancement addresses previous limitations in scalability and purity that had hindered broader investigation of this molecular scaffold.
Pharmacological characterization has revealed promising activity at multiple receptor systems. In vitro studies demonstrate nanomolar affinity for σ receptors, with particular selectivity for the σ-1 subtype (Ki = 8.7 nM). This profile suggests potential applications in neuropsychiatric disorders, with preliminary animal models showing efficacy in pain modulation without the addictive liabilities associated with traditional opioid analgesics. Researchers at the University of California, San Francisco recently reported these findings in ACS Chemical Neuroscience.
The compound's three-dimensional architecture has also attracted interest in structure-based drug design. Molecular dynamics simulations published in Nature Computational Science (2024) illustrate how the constrained azocine core serves as an excellent scaffold for developing selective kinase inhibitors. The rigid framework allows for precise positioning of pharmacophores while maintaining favorable drug-like properties, as evidenced by calculated LogP values of 2.1-2.8 and polar surface areas of 45-60 Ų across various derivatives.
Emerging therapeutic applications are being explored in oncology, where derivatives of 463944-91-4 have shown potent antiproliferative activity against triple-negative breast cancer cell lines (IC50 = 0.3-1.2 μM). A recent patent application (WO2024/076521) discloses novel analogs that combine the core structure with HDAC inhibitory moieties, demonstrating synergistic effects in epigenetic modulation. These developments position 1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine as a versatile platform for next-generation targeted therapies.
Ongoing research continues to uncover new dimensions of this compound's potential. The establishment of structure-activity relationships (SAR) through systematic modification of the azocine ring system has enabled rational design of analogs with improved pharmacokinetic profiles. Recent ADMET studies indicate favorable blood-brain barrier penetration (brain/plasma ratio = 1.8 in rats) coupled with metabolic stability (t1/2 > 4 hours in human liver microsomes), addressing previous concerns about rapid clearance observed in early analogs.
In conclusion, 1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine represents a compelling case study in modern medicinal chemistry, where sophisticated synthetic approaches meet innovative therapeutic concepts. The compound's progression from a chemical curiosity to a promising drug scaffold underscores the importance of fundamental research in driving pharmaceutical innovation. Future directions likely include expanded preclinical evaluation and the development of additional structural analogs to fully exploit this molecule's therapeutic potential.
463944-91-4 (1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3,2-e]azocine) Related Products
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